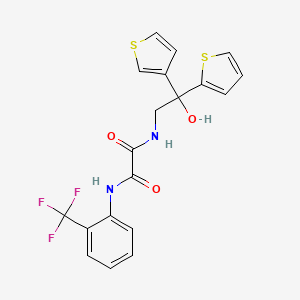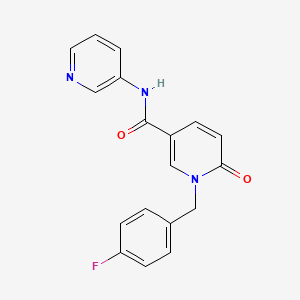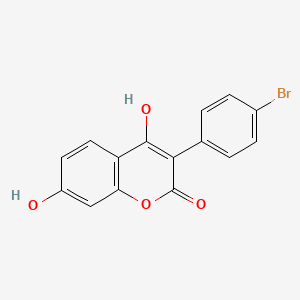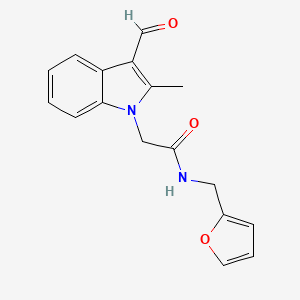![molecular formula C19H18ClN3OS B2449141 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 897480-01-2](/img/structure/B2449141.png)
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These types of compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .
Synthesis Analysis
The synthesis of these derivatives involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Molecular Structure Analysis
The molecular structure of these compounds was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .
Physical And Chemical Properties Analysis
The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Applications De Recherche Scientifique
Allosteric Enhancers of A1 Adenosine Receptor : One study focused on the synthesis and evaluation of derivatives similar to the specified compound as allosteric enhancers of the A1 adenosine receptor. These compounds, including the 4-chlorophenyl derivative, showed significant activity in binding and functional cAMP studies (Romagnoli et al., 2008).
Anti-inflammatory Activity : Another research synthesized related compounds, examining their anti-inflammatory activity both in vitro using HRBC membrane stabilization method and in vivo by carrageenin-induced rat paw oedema model. Certain derivatives demonstrated substantial anti-inflammatory effects (Ahmed, Molvi, & Khan, 2017).
Microwave-Assisted Synthesis and Crystal Structure Analysis : A study reported the microwave-assisted synthesis of a related compound, demonstrating an eco-friendly approach to its production. The synthesized compound was characterized by various spectroscopic techniques and X-ray diffraction (Said et al., 2020).
Electrochemical Synthesis : Research on the electrochemical synthesis of arylthiobenzazoles, which involved the oxidation of a related compound, was conducted. This study provides insights into novel synthetic methods for related compounds (Amani & Nematollahi, 2012).
Anti-mycobacterial Chemotypes : The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the specified compound, has been identified as a promising anti-mycobacterial chemotype. Several compounds in this class displayed potent activity against Mycobacterium tuberculosis (Pancholia et al., 2016).
Antimicrobial Agents : A series of compounds, including ones structurally similar to the specified chemical, were prepared and screened for their antibacterial, antifungal, and antimycobacterial activities. They exhibited varying degrees of effectiveness against selected bacterial and fungal strains (B'Bhatt & Sharma, 2017).
Mécanisme D'action
Target of Action
Similar compounds with a benzothiazole ring have been found to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 .
Mode of Action
Similar compounds have been found to inhibit cox-1 . COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation. By inhibiting these enzymes, the compound may reduce inflammation.
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation by examining molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have shown anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .
Orientations Futures
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .
Propriétés
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-15-7-4-8-16-18(15)21-19(25-16)23-11-9-22(10-12-23)17(24)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXSVTWKIIODOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2449059.png)
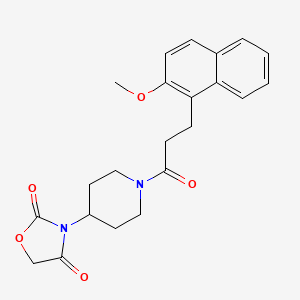
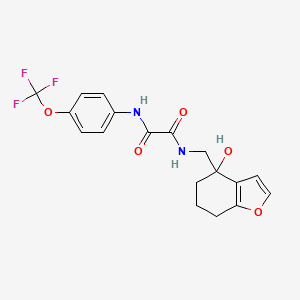
![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)
![2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2449064.png)
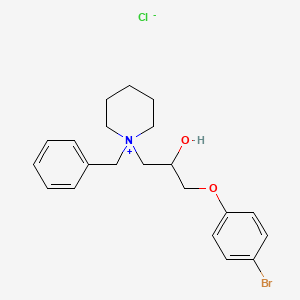
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2449066.png)

